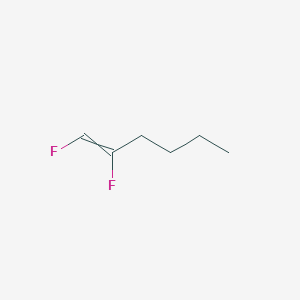
1,2-Difluorohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluorohex-1-ene is an organofluorine compound with the molecular formula C₆H₁₀F₂. This compound is characterized by the presence of two fluorine atoms attached to the first and second carbon atoms of a hexene chain.
Méthodes De Préparation
The synthesis of 1,2-Difluorohex-1-ene can be achieved through several methods. One common approach involves the fluorination of hex-1-ene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions . Industrial production methods may involve the use of more scalable processes, such as gas-phase fluorination, which allows for the continuous production of the compound.
Analyse Des Réactions Chimiques
1,2-Difluorohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Difluorohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological molecules.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,2-Difluorohex-1-ene exerts its effects is primarily through its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, affecting the compound’s reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
1,2-Difluorohex-1-ene can be compared with other similar compounds, such as:
1,1-Difluorohexane: Lacks the double bond present in this compound, resulting in different reactivity and applications.
1,2-Difluoroethane: A shorter chain analogue with different physical and chemical properties due to the reduced carbon chain length.
Propriétés
Numéro CAS |
89264-02-8 |
|---|---|
Formule moléculaire |
C6H10F2 |
Poids moléculaire |
120.14 g/mol |
Nom IUPAC |
1,2-difluorohex-1-ene |
InChI |
InChI=1S/C6H10F2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3 |
Clé InChI |
XURFJTRMLLPBOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


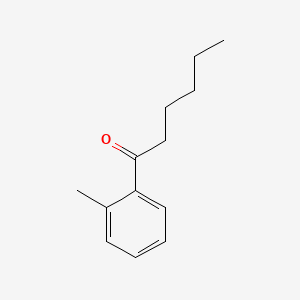
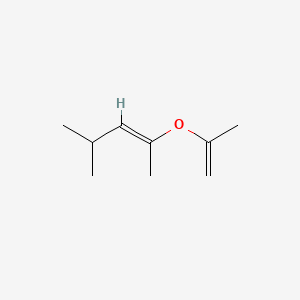

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)

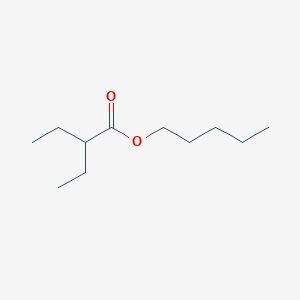
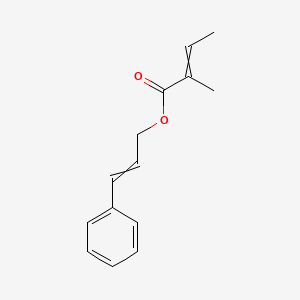
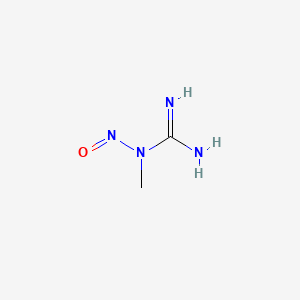
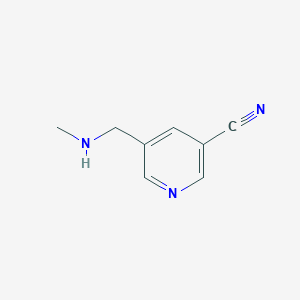


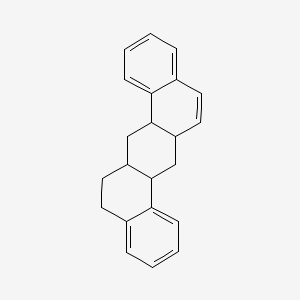
![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)
